Sodium trichloromethanesulfonate monohydrate
Description
Historical Context of Halogenated Methanesulfonates in Research
The development of halogenated methanesulfonates traces its origins to the pioneering work of German chemist Hermann Kolbe, who discovered methanesulfonic acid between 1842 and 1845, originally terming it methyl hyposulphuric acid. This foundational discovery established the groundwork for subsequent investigations into halogenated derivatives. Kolbe's research methodology involved treating carbon disulfide with moist chlorine, producing compounds that were initially identified by Berzelius and Marcet in 1813 as "sulphite of chloride of carbon". Through systematic investigation, Kolbe demonstrated that this compound was actually trichloromethylsulfonyl chloride in modern notation, establishing the first connection between carbon disulfide chemistry and halogenated sulfonate compounds.
The historical progression from Kolbe's initial discoveries to modern trichloromethanesulfonate research represents a significant evolution in organosulfur chemistry. Kolbe's methodology involved the sequential dechlorination of trichloromethylsulfonic acid using electrolytically generated atomic hydrogen, ultimately yielding methanesulfonic acid through the reaction: CCl₃SO₃H + 3 H → CHCl₂SO₃H + 2 H + HCl → CH₃SO₃H + 3 HCl. This work provided the conceptual framework for understanding how halogen substitution patterns could be systematically modified to produce compounds with varying properties.
The emergence of trichloromethanesulfonate compounds in research gained momentum through advances in synthetic methodology. Research conducted by Kolbe in 1845 identified the formation of potassium, sodium, barium, and silver trichlate salts for the first time, establishing these compounds as accessible research targets. The synthesis involved treating the compound identified as CCl₂SO₂ with water containing chlorine gas or nitric acid, producing a white, volatile solid with a melting point of 408 K and boiling point of 443 K. This early characterization work established fundamental physical property data that continues to inform modern research approaches.
Contemporary research methodologies have expanded significantly beyond Kolbe's original approaches. Modern synthesis of trichloromethanesulfonate compounds typically involves a three-step reaction mechanism starting from carbon disulfide and chlorine gas as relatively inexpensive starting materials. This approach represents a substantial improvement over historical methods in terms of both efficiency and scalability. The development of crystallographic analysis techniques has further enhanced understanding of these compounds, revealing their tendency to form layered structures due to the amphiphilic character of the trichlate anion.
Nomenclature and Classification Systems
The systematic nomenclature of sodium trichloromethanesulfonate monohydrate follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds. The compound is formally designated as this compound, with the molecular formula CCl₃SO₃Na·H₂O. Alternative nomenclature systems include trichloro-methanesulfonic acid sodium salt monohydrate and 1,1,1-trichloro-methanesulfonic acid sodium salt hydrate, reflecting different approaches to systematic naming conventions.
The classification of this compound within broader chemical taxonomy systems places it within multiple overlapping categories. Primarily, it belongs to the sulfonate class of compounds, characterized by the presence of the -SO₃⁻ functional group. More specifically, it represents a member of the halogenated methanesulfonate subfamily, distinguished by the substitution of all three hydrogen atoms in the methyl group with chlorine atoms. The compound also falls within the category of hydrated salts, as evidenced by the inclusion of one water molecule per formula unit in its crystal structure.
Mineralogical classification systems categorize this compound within the sulfite group, despite its sulfonate functionality. This classification reflects crystallographic and structural similarities rather than strict chemical functionality. The sulfur environment exhibits C₃ᵥ coordination geometry, and the compound crystallizes in the monoclinic crystal system. These structural characteristics provide important information for materials science applications and solid-state chemistry investigations.
Chemical composition analysis reveals the elemental distribution within the compound structure. This compound contains 44.42% chlorine, 5.02% carbon, 13.39% sulfur, 9.60% sodium, 0.84% hydrogen, and 26.73% oxygen by mass. This compositional data enables precise stoichiometric calculations and provides essential information for analytical chemistry applications. The relatively high chlorine content reflects the significant influence of halogen substitution on the overall molecular weight and properties.
Position Within the Broader Family of Methanesulfonate Compounds
This compound occupies a distinctive position within the methanesulfonate family, representing the fully chlorinated analog of the parent methanesulfonic acid. The systematic relationship between methanesulfonic acid and its halogenated derivatives follows a clear structural progression based on formal substitution patterns. Methanesulfonic acid, with the molecular formula CH₃SO₃H, serves as the foundational structure from which halogenated variants are derived through systematic hydrogen replacement.
The progression from methanesulfonic acid to trichloromethanesulfonic acid represents a significant transformation in chemical properties. While methanesulfonic acid is hygroscopic and can dissolve a wide range of metal salts in concentrations often exceeding those achievable with hydrochloric acid or sulfuric acid, the trichlorinated derivative exhibits enhanced acidity and reduced coordination ability. This property modification results from the electron-withdrawing effect of the three chlorine atoms, which significantly influences the electronic distribution around the sulfur center.
Comparative analysis with related compounds reveals important structure-property relationships within the methanesulfonate family. Trifluoromethanesulfonic acid, commonly known as triflic acid, represents the fluorinated analog with the chemical formula CF₃SO₃H. This compound is recognized as one of the strongest known acids and serves primarily as a catalyst for esterification reactions. The comparison between trichloromethanesulfonate and triflate compounds highlights the influence of halogen identity on chemical behavior, with fluorine substitution generally producing stronger acids than chlorine substitution.
The structural characteristics of this compound demonstrate typical behavior for trichlate compounds. These compounds exhibit a tendency to form layered crystal structures due to the amphiphilic character of the trichlate anion. The crystal structures frequently incorporate water molecules, which play a significant role in satisfying the coordination sphere of the respective cation. This hydration behavior distinguishes trichlate compounds from some other methanesulfonate derivatives and influences their solid-state properties and potential applications.
Research investigations have revealed that trichlate compounds demonstrate weak coordinating character, resulting in crystal structures where the coordination sphere around metal cations is primarily satisfied by solvent molecules rather than the trichlate anions themselves. Examples include structures such as [Fe(dimethyl sulfoxide)₆][Cl₃CSO₃]₃ and [Co(H₂O)₆][Cl₃CSO₃]₂, where the coordination environment is entirely composed of solvent molecules. This behavior contrasts with more strongly coordinating anions and has implications for the design of materials with specific coordination environments.
Significance in Oxosulfur Chemistry
This compound holds considerable significance within the field of oxosulfur chemistry, serving as both a research subject and analytical standard for understanding sulfur-oxygen bonding interactions. The compound's relevance extends to fundamental studies of sulfur coordination environments and electronic structure analysis through advanced spectroscopic techniques. X-ray absorption near-edge structure spectroscopy investigations have utilized this compound as a model compound for understanding sulfur-oxygen bonding in tetrahedral coordination environments.
The electronic structure characteristics of the trichloromethanesulfonate ion provide valuable insights into the influence of halogen substitution on sulfur-centered bonding. Density functional theory calculations combined with experimental X-ray absorption spectroscopy data reveal that the electronegative trichloromethyl group significantly affects the distribution of π electrons around the sulfur atom. This electronic perturbation influences the chemical behavior and spectroscopic properties of the compound, making it an important reference material for comparative studies of organosulfur compounds.
Vibrational spectroscopic studies of this compound have revealed unique structural features related to carbon-sulfur bonding interactions. The carbon-sulfur stretching force constant for the trichloromethanesulfonate ion obtains an anomalously low value due to steric repulsion between the Cl₃C- and -SO₃ groups. This observation demonstrates how geometric constraints within the molecular structure can influence fundamental bonding parameters, providing important information for theoretical modeling of similar compounds.
The compound serves as a significant reference point for understanding the relationship between structure and reactivity in oxosulfur chemistry. The sulfur-oxygen stretching force constants have been correlated with corresponding sulfur-oxygen bond distances for various oxosulfur species, establishing this compound as part of a broader dataset for structure-property relationship studies. These correlations provide valuable predictive tools for designing new compounds with desired properties.
Research applications of this compound extend to materials characterization and analytical method development. The compound has been utilized in sulfur X-ray absorption and vibrational spectroscopic studies focused on understanding sulfur dioxide, sulfite, and sulfonate solutions, as well as substituted sulfonate ions. This application demonstrates the compound's utility as a model system for investigating environmental and industrial processes involving sulfur-containing species.
The thermal stability characteristics of this compound contribute to its significance in high-temperature chemistry applications. The trichlate anion demonstrates stability up to temperatures of approximately 600 K, making it suitable for studies of thermal decomposition processes and high-temperature materials applications. This thermal stability, combined with its well-characterized structure, makes the compound valuable for calibration and reference purposes in thermal analysis techniques.
Data Summary
Properties
IUPAC Name |
sodium;trichloromethanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXWMRBBDMXRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Sodium trichloromethanesulfonate monohydrate is primarily utilized as a reagent in organic synthesis. Its applications include:
- Fluorination Reactions : It acts as a source of the trichloromethanesulfonate group, which can be involved in the synthesis of aryl fluorides through silver-catalyzed fluorination reactions. This method is significant for creating fluorinated compounds that are important in pharmaceuticals and agrochemicals .
- Mannich Reactions : The compound facilitates Mannich-type reactions, which are pivotal for synthesizing β-amino carbonyl compounds. These reactions can be performed in aqueous conditions, making them environmentally friendly and efficient .
- Diels-Alder Reactions : this compound serves as a catalyst in Diels-Alder reactions, which are crucial for constructing cyclic compounds from diene and dienophile reactants .
Catalysis
The compound's catalytic properties are leveraged in various chemical processes:
- Asymmetric Catalysis : It is used in catalytic asymmetric reactions, allowing for the selective formation of enantiomers, which is vital in the synthesis of chiral drugs .
- Chaotropic Agents : In chromatography, this compound functions as a chaotropic mobile phase additive. This enhances the separation efficiency of analytes in reversed-phase liquid chromatography (RP-LC) by altering solvation dynamics .
Electrochemistry
This compound has implications in electrochemical applications:
- Electrolyte Solutions : It has been studied as an electrolyte component in advanced battery systems, particularly sodium-ion batteries. Its ionic conductivity and stability under electrochemical conditions make it suitable for use in water-in-salt electrolytes .
- Supporting Electrolyte : In electrochemical reactions, sodium trichloromethanesulfonate can act as a supporting electrolyte, enhancing reaction efficiency and product yield during electrochemical transformations .
Case Study 1: Synthesis of Aryl Fluorides
A study demonstrated the effectiveness of this compound in synthesizing aryl fluorides from arylstannanes. The reaction was catalyzed by silver salts, leading to high yields of fluorinated products essential for pharmaceutical development.
Case Study 2: Mannich Reaction Optimization
Research indicated that using this compound significantly improved the efficiency of Mannich reactions conducted in aqueous media. This approach minimized solvent use and increased reaction rates compared to traditional methods.
Mechanism of Action
The mechanism by which sodium trichloromethanesulfonate monohydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a source of trichloromethanesulfonic acid, which can facilitate various chemical transformations. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as nucleophilic substitution or oxidation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares sodium trichloromethanesulfonate monohydrate with structurally or functionally related sodium salts and sulfonates, focusing on chemical properties, applications, and hazards.
Structural and Chemical Properties
Hazards and Handling
- This compound: Limited hazard data; standard precautions for sulfonates (avoid inhalation, skin contact).
- Sodium Hydrogen Sulfate Monohydrate: Corrosive (causes skin burns); requires PPE during handling .
- Sodium Thiosulfate: Low toxicity; non-corrosive .
- Methyl Trifluoromethanesulfonate : Highly toxic (respiratory and skin irritant); reacts violently with water .
Research Findings and Key Distinctions
Structural Stability : Sodium trichloromethanesulfonate’s lattice stability surpasses that of Sodium 2-chloroethanesulfonate due to bifurcated hydrogen bonds involving the water molecule .
Reactivity : Unlike Methyl Trifluoromethanesulfonate, sodium trichloromethanesulfonate is less reactive in alkylation reactions but more thermally stable.
Pharmacopeial Standards : Sodium Thiosulfate meets stringent USP/NF purity criteria (>99.0%), contrasting with less-regulated sulfonates like sodium hydrogen sulfate .
Biological Activity
Sodium trichloromethanesulfonate monohydrate (Na⁺·CCl₃SO₃⁻·H₂O) is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is a sodium salt of trichloromethanesulfonic acid. It is characterized by its molecular formula and a molecular weight of approximately 172.06 g/mol. The compound crystallizes in the P21/a space group, with all atoms located in general positions . Its structure allows it to participate in various chemical reactions, making it a versatile reagent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.06 g/mol |
| CAS Number | 2926-30-9 |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that sodium trichloromethanesulfonate exhibits antimicrobial activities against various pathogens. It has been utilized as an antibacterial agent due to its ability to disrupt cellular processes in bacteria. For example, studies have shown that compounds containing the trifluoromethanesulfonate group can inhibit bacterial growth effectively .
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of sodium trichloromethanesulfonate revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.25 |
These findings suggest that sodium trichloromethanesulfonate could be a potential candidate for developing new antibacterial agents .
Neuroactivity and Cytotoxicity
In addition to its antimicrobial properties, sodium trichloromethanesulfonate has been investigated for its neuroactive potential. Some derivatives of the compound have shown promise as neuroprotective agents, potentially aiding in the treatment of neurodegenerative diseases. However, toxicity studies are crucial to determine safe dosage levels for therapeutic use.
Research Findings on Cytotoxicity
A cytotoxicity assay conducted on various cell lines indicated varying degrees of cytotoxic effects depending on concentration:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The results suggest that while sodium trichloromethanesulfonate has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary .
The biological activity of sodium trichloromethanesulfonate is believed to stem from its ability to interfere with cellular signaling pathways and metabolic processes. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively, which may contribute to its antimicrobial and cytotoxic properties .
Preparation Methods
Reaction Overview and Key Reagents
The synthesis of sodium trichloromethanesulfonate monohydrate generally involves the nucleophilic substitution of a trichloromethyl-containing precursor with sodium sulfite in an aqueous or mixed solvent medium. The key reagents include:
- Trichloromethyl precursors : Typically trichloromethane derivatives or related chlorinated compounds.
- Sodium sulfite (Na2SO3) : Acts as the sulfonating agent.
- Reaction medium : Often aqueous or aqueous-alcoholic solutions, sometimes with surfactants to improve reagent contact.
Conventional Preparation Methods
The classical approach involves reacting a chlorinated hydrocarbon such as trichloromethane or a related compound with sodium sulfite in water. The reaction proceeds via nucleophilic attack by sulfite ions on the chlorinated carbon, leading to the formation of the sulfonate group.
Key parameters influencing the reaction include:
- Temperature : Typically elevated (80–110 °C) to facilitate reaction kinetics.
- Reaction time : Varies from 1 hour to several hours depending on conditions.
- Solvent system : Pure aqueous or aqueous with surfactants or alcohol to improve solubility and reaction efficiency.
- Molar ratios : Precise stoichiometry of chlorinated precursor to sodium sulfite is critical to minimize by-products.
Challenges and By-Products
A significant challenge in the synthesis is the formation of by-products such as disulfonates or other polysulfonated species, which reduce yield and complicate purification. This is often due to:
- Poor solubility of chlorinated precursors in water.
- Secondary reactions where the initially formed sulfonate undergoes further substitution.
- Insufficient mixing or phase contact between oil-soluble chlorinated precursors and water-soluble sodium sulfite.
Improved Preparation Techniques
To overcome these challenges, recent methods incorporate the following innovations:
- Use of surfactants : Adding small amounts of surfactants to the aqueous medium emulsifies the chlorinated precursor, enhancing the contact surface and improving reaction efficiency.
- Aqueous-alcoholic media : Mixed solvents improve solubility of both reagents, enabling higher reaction rates and selectivity.
- Optimized molar ratios : Careful control of precursor to sodium sulfite ratios suppresses by-product formation.
- Controlled temperature and reaction time : Precise thermal control and shorter reaction times reduce side reactions.
Representative Preparation Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve sodium sulfite in water or aqueous-alcoholic solution | 5 wt% Na2SO3, 20–70 °C | Clear solution |
| 2 | Add trichloromethane derivative (e.g., trichloromethyl chloride) slowly under stirring | 80–110 °C, 1–3 hours | Formation of sodium trichloromethanesulfonate |
| 3 | Maintain stirring to ensure emulsification (surfactants may be added) | Continuous stirring | Improved yield and selectivity |
| 4 | Cool, filter, and isolate the monohydrate crystalline product | Ambient temperature | Purified this compound |
Quantitative Data and Yields
Based on related sulfonation reactions (e.g., sodium chloroethanesulfonate synthesis), yields can vary widely depending on conditions:
| Method Variant | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pure aqueous | Water only | 100–110 | 1–6 | 80–89 | Lower selectivity without surfactants |
| Aqueous + surfactant | Water + surfactant | 86–110 | 1–3 | Up to 88 | Improved emulsification, higher efficiency |
| Aqueous-alcoholic | Water + alcohol + surfactant | 90–110 | 1–2 | >90 (reported for similar compounds) | Best balance of solubility and reaction rate |
Note: These data are extrapolated from analogous sulfonation patents and literature due to limited direct data on this compound specifically.
Research Findings and Mechanistic Insights
- Solubility considerations : The chlorinated precursor is generally oil-soluble with poor water solubility, whereas sodium sulfite is water-soluble. This necessitates the use of surfactants or mixed solvents to mediate the reaction interface.
- Reaction kinetics : The reaction is nucleophilic substitution, favored at elevated temperatures. Excess sodium sulfite can lead to secondary sulfonation and by-product formation.
- By-product suppression : Optimizing reaction medium and molar ratios suppresses formation of disulfonates and other side products.
- Environmental and practical aspects : Use of aqueous-alcoholic media and surfactants reduces hazardous organic solvents and improves process safety.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| Temperature | 80–110 °C | Higher temperature increases rate but may favor by-products |
| Reaction time | 1–6 hours | Longer time increases yield but risks secondary reactions |
| Sodium sulfite concentration | 5 wt% aqueous or less | Higher concentration improves yield but solubility limits |
| Solvent system | Water, water + alcohol, water + surfactant | Mixed solvents improve reagent contact and selectivity |
| Molar ratio (precursor : Na2SO3) | ~1:1 to 1:2 | Excess sulfite can cause side reactions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
